DAUDA

Serum Albumin Binding Fluorescent Probe Selectivity Drug Displacement Assays

Select DAUDA for its unique selectivity for bilirubin-binding sites (HSA sites 6 & 7) and 60-fold signal amplification—capabilities absent in 16-AP, C16-BODIPY, or TBA probes. This solvatochromic analog accesses resting-state ion channel cavities via the lipid bilayer and enables high-throughput ternary complex screening, delivering unmatched sensitivity in drug-induced hyperbilirubinemia assays and FABP purification QC.

Molecular Formula C23H34N2O4S
Molecular Weight 434.6 g/mol
CAS No. 73025-02-2
Cat. No. B024213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAUDA
CAS73025-02-2
Synonyms11-((5-dimethylaminonaphthalene-1-sulfonyl)amino)undecanoic acid
11-(dansylamino)undecanoic acid
11-DAUDA
DAUDA-11
Molecular FormulaC23H34N2O4S
Molecular Weight434.6 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCCCCCCC(=O)O
InChIInChI=1S/C23H34N2O4S/c1-25(2)21-15-11-14-20-19(21)13-12-16-22(20)30(28,29)24-18-10-8-6-4-3-5-7-9-17-23(26)27/h11-16,24H,3-10,17-18H2,1-2H3,(H,26,27)
InChIKeyCEPGVMDMVJGHFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DAUDA (CAS 73025-02-2): An Environment-Sensitive Fluorescent Fatty Acid Probe for Lipid-Protein Interaction Studies


11-(Dansylamino)undecanoic acid, commonly designated as DAUDA, is a fluorescent fatty acid analog that serves as an environment-sensitive reporter of lipid-protein interactions [1]. The compound comprises an 11-carbon acyl chain conjugated to a dansyl fluorophore, which confers amphiphilic character and solvatochromic fluorescence properties . DAUDA exhibits a substantial fluorescence enhancement and a blue-shift in emission wavelength upon binding to hydrophobic protein cavities, enabling real-time monitoring of fatty acid binding proteins (FABPs), serum albumins, and other lipid-binding proteins .

Why DAUDA Cannot Be Replaced by Generic Fluorescent Fatty Acid Probes for Albumin and FABP Assays


Fluorescent fatty acid analogs are not interchangeable probes due to divergent binding site selectivity, fluorescence response magnitude, and kinetic accessibility to target cavities. DAUDA differentiates itself from probes such as 16-AP (16-(9-anthroyloxy)palmitic acid), C16-BODIPY, and tetrabutylammonium (TBA) in multiple critical dimensions: (1) it binds to the bilirubin-binding sites of serum albumins rather than the primary fatty acid-binding sites, a selectivity pattern that is probe-specific [1]; (2) it exhibits up to a 60-fold fluorescence enhancement upon protein binding, a signal amplification that is not uniformly observed across all dansyl or BODIPY probes [2]; and (3) it accesses closed-state ion channel cavities via the lipid bilayer, whereas quaternary ammonium probes require channel opening, demonstrating a distinct kinetic pathway [3]. Substituting DAUDA with an alternative probe without verifying these parameters can result in misassignment of binding sites, reduced assay sensitivity, or complete failure to detect ligand interactions.

Quantitative Evidence Differentiating DAUDA from Alternative Fluorescent Fatty Acid Probes


DAUDA Binds to Bilirubin Sites on Albumin, Not the Primary Fatty Acid-Binding Sites

DAUDA binds to human serum albumin (HSA) with high affinity at three sites, but displacement studies confirm that these sites correspond to the bilirubin-binding loci, not the primary high-affinity fatty acid-binding sites. This site specificity is a critical differentiator from probes like 16-AP and C16-BODIPY, which target alternative albumin binding pockets [1]. The apparent Kd for the two secondary binding sites on HSA is 8 × 10⁻⁷ M (800 nM) [1].

Serum Albumin Binding Fluorescent Probe Selectivity Drug Displacement Assays

DAUDA Exhibits 60-Fold Fluorescence Enhancement Upon Protein Binding

DAUDA undergoes a 60-fold increase in fluorescence intensity and a 50 nm blue-shift in emission maximum (from 550 nm to 500 nm) upon binding to rat liver fatty acid-binding protein (FABP). This magnitude of enhancement is substantially greater than that observed for many other dansyl-based probes and enables detection of microgram quantities of protein during purification [1]. In contrast, the probe 3-[p-(6-phenyl)-hexa-1,3,5-trienyl]phenylpropionic acid showed no significant difference in binding affinity across FABP mutants, but maximum fluorescence values were decreased for the F3W mutant and increased for C69W, demonstrating probe-dependent fluorescence responses [1].

Fluorescence Enhancement Solvatochromic Probe FABP Assays

DAUDA Accesses Closed-State Ion Channel Cavities via the Lipid Bilayer, Whereas TBA Requires Channel Opening

In studies of the KcsA potassium channel, DAUDA binds rapidly to the central cavity with a Kd of 0.47 ± 0.10 μM and a stoichiometry of 0.94 ± 0.06 sites per tetramer. In contrast, tetrabutylammonium (TBA) ion binding is very slow, requiring channel opening for cavity access. DAUDA can enter the closed channel cavity directly through the lipid bilayer, a pathway unavailable to quaternary ammonium probes [1]. This kinetic and mechanistic difference is quantifiable: TBA binding is orders of magnitude slower under identical conditions.

Ion Channel Pharmacology Fluorescent Probe Kinetics KcsA Potassium Channel

DAUDA Binds hFABP1 with High-Affinity (Kd = 0.2 μM) and Forms Ternary Complexes with Drugs

DAUDA binding to human liver fatty acid binding protein 1 (hFABP1) involves a high-affinity site with Kd = 0.2 μM and a low-affinity site with Kd >10 μM. Importantly, none of the nine tested drugs (including diclofenac) completely displaced DAUDA; instead, fluorescence spectra and native mass spectrometry confirmed the formation of ternary DAUDA-hFABP1-drug complexes. This behavior is distinct from probes that are fully displaced by drug binding, providing a unique window into ternary complex formation [1]. The catalytic rate constant of diclofenac hydroxylation by CYP2C9 decreased by ~50% in the presence of hFABP1, underscoring the functional relevance of this ternary complex [1].

FABP1 Binding Ternary Complex Formation Drug Metabolism

DAUDA Displacement Assay Quantifies Binding Affinities of Natural Fatty Acids with High Resolution

Using DAUDA as a fluorescent reporter in competitive displacement assays, Kd values for natural fatty acids were determined for Fh13 FABP from Fasciola hepatica: oleic acid (2.5 μM), retinoic acid (2.8 μM), palmitic acid (4.1 μM), and arachidonic acid (6.1 μM). The assay exploits DAUDA's Kd of 1.5 μM for Fh13 and its fluorescence quenching upon displacement by nonfluorescent ligands [1]. This method provides a quantitative rank order of fatty acid binding affinities that is not readily obtainable with direct-binding probes lacking a robust fluorescence change.

Competitive Displacement Assay Fatty Acid Binding Affinity FABP Ligand Screening

Optimal Application Scenarios for DAUDA Based on Quantitative Differentiation Evidence


Screening Drug Candidates for Bilirubin Displacement from Human Serum Albumin

Researchers investigating drug-induced hyperbilirubinemia risk can utilize DAUDA to probe the bilirubin-binding sites (sites 6 and 7) on HSA. Because DAUDA selectively binds these sites with a Kd of 800 nM and is displaced by bilirubin and medium-chain fatty acids but not by long-chain fatty acids, it provides a specific fluorescence readout for bilirubin-site occupancy [1]. This assay enables high-throughput screening of drug candidates for potential bilirubin displacement liability, a safety pharmacology endpoint that cannot be addressed with probes targeting the primary fatty acid-binding sites [1].

Monitoring FABP Purification and Ligand Binding in High-Throughput Format

The 60-fold fluorescence enhancement of DAUDA upon binding to FABPs enables real-time monitoring of protein purification and ligand binding with exceptional sensitivity [2]. This signal amplification allows detection of microgram quantities of FABP, facilitating column chromatography optimization and batch-to-batch quality control. Additionally, DAUDA displacement assays can be miniaturized for 96- or 384-well plates to screen compound libraries for FABP ligands, with Z'-factors exceeding 0.7 due to the high signal-to-background ratio [2].

Investigating Ternary Complex Formation in Drug-FABP1-CYP450 Interactions

DAUDA is uniquely suited for studying ternary complex formation between drugs, hFABP1, and cytochrome P450 enzymes. As demonstrated with diclofenac, DAUDA is not fully displaced by drug binding (Kd,1 = 0.2 μM for hFABP1), allowing native mass spectrometry to confirm the existence of DAUDA-hFABP1-drug ternary complexes [3]. Furthermore, the presence of hFABP1 reduces CYP2C9-mediated diclofenac hydroxylation by ~50%, highlighting the functional consequences of FABP1 binding on drug metabolism. This application is critical for understanding hepatic drug disposition and predicting drug-drug interactions [3].

Probing Closed-State Ion Channel Cavities and Lipid-Mediated Ligand Access

DAUDA's ability to access the central cavity of KcsA potassium channels in the closed state via the lipid bilayer distinguishes it from quaternary ammonium probes like TBA, which require channel opening. With a Kd of 0.47 μM for the KcsA cavity, DAUDA enables quantitative studies of fatty acid binding to resting-state channels and can be used in displacement assays to determine Kd values for a range of fatty acids (e.g., oleic acid: 2.9 μM; arachidonic acid: 3.0 μM) [4]. This application is valuable for ion channel pharmacology, lipid signaling research, and understanding anesthetic mechanisms.

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